

"6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride" molecular structure

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Compound of Interest

Compound Name:	6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
Cat. No.:	B142430

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An In-depth Technical Guide to **6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride**

Introduction

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a heterocyclic aromatic organic compound belonging to the dihydroisoquinoline class. It serves as a crucial intermediate and building block in the field of organic synthesis and medicinal chemistry. Its structural framework is a core component of numerous biologically active alkaloids and synthetic compounds. The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it highly suitable for a variety of applications in research and drug development.^[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a dihydroisoquinoline core substituted with two methoxy groups (-OCH₃) at the 6th and 7th positions of the aromatic ring. This substitution pattern is critical for its chemical reactivity and biological interactions.

Chemical and Physical Data

The key quantitative properties of **6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₁ H ₁₃ NO ₂ ·HCl	[1] [2]
Molecular Weight	227.69 g/mol	[1] [3] [4]
CAS Number	20232-39-7	[1] [3] [4] [5]
Appearance	Light yellow to yellow to orange crystalline powder	[1] [2]
Melting Point	192 - 196 °C	[1]
Purity	≥ 98.0% (HPLC)	[1] [2]
Storage Temperature	Room Temperature (Recommended in a cool, dark place <15°C)	[1]

Structural Identifiers

For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.

Identifier	Value	Citations
IUPAC Name	6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride	[4]
SMILES String	Cl.COc1cc2CCN=Cc2cc1OC	[3]
InChI	1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H	[3] [4]
InChI Key	PQXVEYYRJHMTEV-UHFFFAOYSA-N	[3]

Experimental Protocols: Synthesis

The synthesis of **6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride** is most efficiently achieved through cyclization reactions of phenylethylamine derivatives. A modern, high-yield "one-pot" method is detailed below.

Detailed Protocol: One-Pot Synthesis

A patented one-pot method provides high purity and yield, minimizing operational complexity and cost.^[5] The process involves formylation of 3,4-dimethoxyphenethylamine, followed by a catalyzed cyclization.

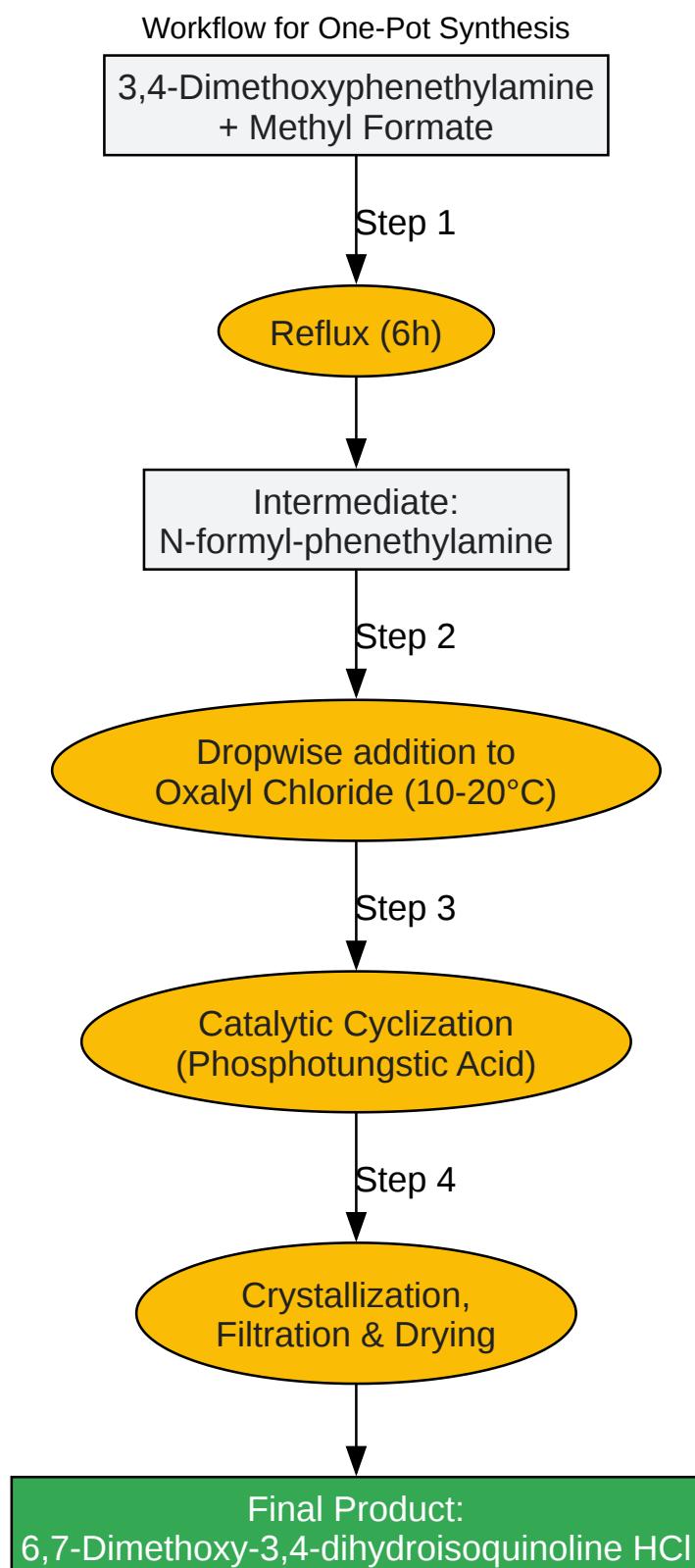
Materials and Reagents:

- 3,4-dimethoxyphenethylamine
- Formylation reagent (e.g., methyl formate or ethyl formate)
- Oxalyl chloride
- Phosphotungstic acid (catalyst)
- Toluene or Acetonitrile (solvent)
- Alcohol solvent (for purification)

Step-by-Step Procedure:

- Formation of Intermediate 1: In a three-neck flask, add 3,4-dimethoxyphenethylamine (e.g., 86.6g) and a formylation reagent like methyl formate (e.g., 70.8g).^[5] Heat the mixture to reflux and maintain for approximately 6 hours. Cool the solution to obtain the intermediate, N-(2-(3,4-dimethoxyphenyl)-ethyl)-formamide, in solution.^[5]
- Preparation for Cyclization: In a separate, larger three-necked flask, charge the solvent (e.g., 600mL of toluene or acetonitrile) and oxalyl chloride (e.g., 126g).^[5] Cool this solution to between 10-20 °C.^[5]

- **Addition and Reaction:** Add the **Intermediate 1** solution dropwise into the oxalyl chloride solution.^[5] It is critical to control the internal temperature, maintaining it within the 10-20 °C range throughout the addition.
- **Catalytic Ring Closure:** Following the reaction, introduce phosphotungstic acid to catalyze the ring closure step.^[5]
- **Purification and Isolation:** After the cyclization is complete, add an alcohol solvent to facilitate the removal of oxalic acid. Cool the reaction mixture to induce crystallization of the target product.^[5]
- **Final Product:** Collect the crystals by filtration. Leach the filter cake and dry it to obtain **6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride** with a purity exceeding 99% and a yield of over 75%.^[5]



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A simplified workflow for the one-pot synthesis of the title compound.

Applications and Biological Relevance

This compound is primarily utilized as a synthetic intermediate. Its biological activities are often inferred from more complex molecules derived from its core structure.

Role in Organic Synthesis

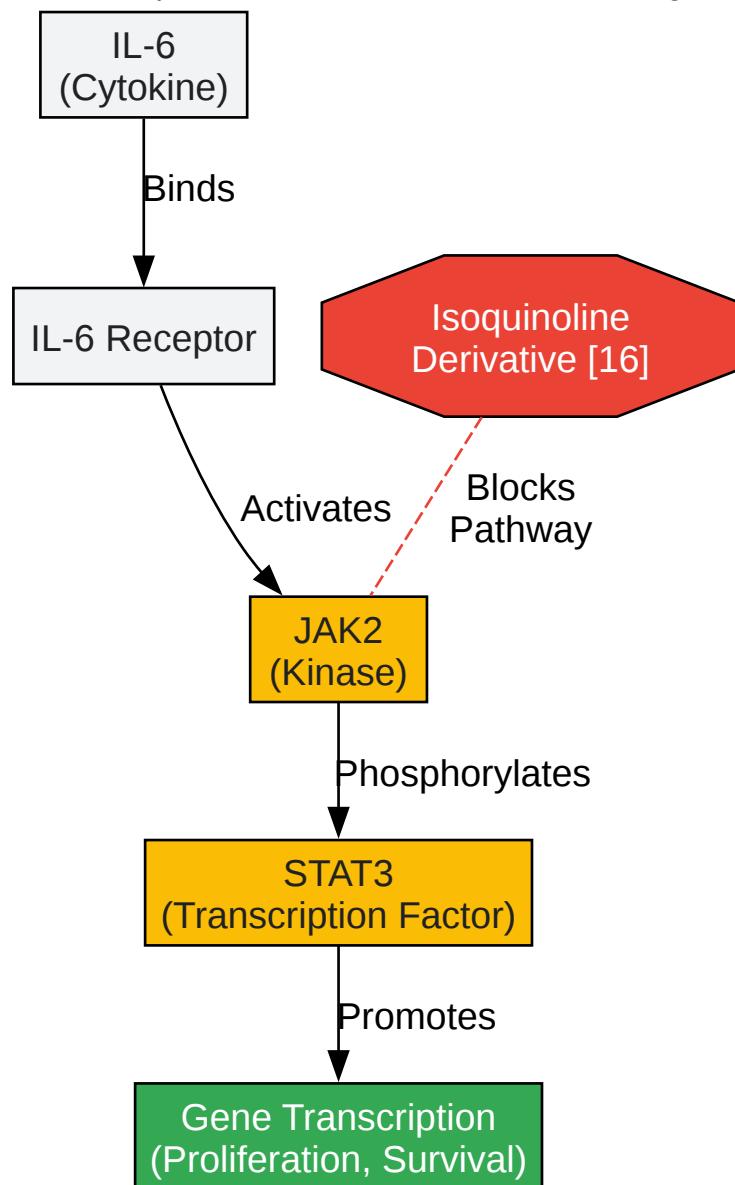
6,7-Dimethoxy-3,4-dihydroisoquinoline is a documented precursor in the synthesis of Tetrabenazine, a drug used to treat movement disorders.^[6] Its stable and reactive nature makes it a preferred choice for chemists designing and synthesizing more complex molecules.
[\[1\]](#)

Potential Pharmacological Activity

While direct studies on the title compound are limited, research on closely related derivatives provides insight into potential biological activities.

- **Neuropharmacology and Antioxidant Activity:** The compound is explored for its potential in neuropharmacology, with studies suggesting it may modulate neurotransmitter systems.^[1] It has also been investigated for antioxidant properties, which could help in reducing cellular oxidative stress.^[1]
- **Modulation of Muscle Contractility:** A synthesized analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to reduce the strength of spontaneous smooth muscle contractions.^[7] This effect was linked to the modulation of voltage-gated L-type Ca^{2+} channels and a significant reduction in the activity of 5-HT_{2a} and 5-HT_{2e} serotonin receptors.^[7]
- **Anti-cancer Signaling:** The related compound 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has demonstrated significant anti-proliferative effects on human hepatoma (Huh-7) cells.^[8] Its mechanism of action involves the inhibition of caspase-8 and the blockade of the IL-6/JAK2/STAT3 oncogenic signaling pathway.^[8] This pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy.

Inferred Isoquinoline Derivative Action on IL-6 Signaling

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